7-Methylbenzo[c][1,2,5]oxadiazole 1-oxide
Description
The compound 7-Methylbenzo[c] researchgate.netnih.govrsc.orgoxadiazole 1-oxide belongs to a class of heterocyclic compounds known as benzofuroxans. These molecules are characterized by a bicyclic structure where a benzene (B151609) ring is fused to a furoxan ring. The furoxan ring itself is a five-membered heterocycle, specifically a 1,2,5-oxadiazole 2-oxide. This structural motif imparts unique chemical properties and reactivity to the entire system.
Benzofuroxan (B160326) derivatives have been the subject of extensive study for over a century, with research exploring their synthesis, chemical behavior, and various applications. researchgate.netresearchgate.net The synthetic potential of benzofuroxans is significant, allowing for the introduction of various functional groups onto the benzene portion of the molecule while retaining the core furoxan ring structure. researchgate.net This adaptability has made them valuable precursors in the synthesis of other complex heterocyclic compounds. researchgate.net
Table 1: General Properties of 7-Methylbenzo[c] researchgate.netnih.govrsc.orgoxadiazole 1-oxide
| Property | Value |
|---|---|
| CAS Number | 3523-86-2 |
| Molecular Formula | C₇H₆N₂O₂ |
| Molecular Weight | 150.14 g/mol |
Note: Detailed experimental research findings, such as specific spectroscopic data (NMR, IR, MS) for 7-Methylbenzo[c] researchgate.netnih.govrsc.orgoxadiazole 1-oxide, are not extensively detailed in the reviewed literature. The data presented is based on general chemical database information. chemicalbook.commyskinrecipes.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-3-oxido-2,1,3-benzoxadiazol-3-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c1-5-3-2-4-6-7(5)9(10)11-8-6/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQHBJZOWUYLPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NO[N+](=C12)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Mechanisms of Benzo C 1 2 3 Oxadiazole 1 Oxide Systems
Tautomerism and Positional Isomerism in Benzofuroxans
A fundamental characteristic of the benzofuroxan (B160326) ring system is its existence as a dynamic equilibrium of two valence tautomers. In the case of a methyl-substituted benzofuroxan, 7-Methylbenzo[c] researchgate.netrsc.orgnih.govoxadiazole 1-oxide coexists with its positional isomer, 4-Methylbenzo[c] researchgate.netrsc.orgnih.govoxadiazole 1-oxide. This equilibrium is not a simple migration of the N-oxide oxygen but occurs through a sophisticated ring-opening and closing mechanism. The furoxan ring reversibly cleaves to form an intermediate ortho-dinitrosobenzene species (1-methyl-2,3-dinitrosobenzene), which can then re-cyclize to form either of the two positional isomers. rsc.orgnih.gov
The position of this equilibrium is highly sensitive to the electronic and steric nature of the substituents on the benzene (B151609) ring. Substituents located at positions adjacent to the furoxan ring (positions 4 and 7) exert a particularly strong influence on the relative stability of the two tautomers. rsc.org Studies utilizing proton magnetic resonance have demonstrated that a methyl group at one of these positions can shift the equilibrium, resulting in an energy difference of approximately 0.5–1 kcal/mole between the two isomeric forms. rsc.org This steric influence dictates the predominant isomer in the equilibrium mixture under thermal conditions.
Table 1: Tautomeric Equilibrium of Methylbenzofuroxan
| Isomer Name | Structure | Equilibrium Partner |
|---|---|---|
| 7-Methylbenzo[c] researchgate.netrsc.orgnih.govoxadiazole 1-oxide | ![]() |
4-Methylbenzo[c] researchgate.netrsc.orgnih.govoxadiazole 1-oxide |
| 4-Methylbenzo[c] researchgate.netrsc.orgnih.govoxadiazole 1-oxide | ![]() |
7-Methylbenzo[c] researchgate.netrsc.orgnih.govoxadiazole 1-oxide |
Note: The equilibrium is dynamic and proceeds via an o-dinitrosobenzene intermediate.
Intrinsic Reactivity of the N-Oxide Moiety
The N-oxide group is central to the chemical personality of 7-methylbenzofuroxan, imparting distinct redox properties and serving as a site for specific chemical transformations.
Redox Behavior and Radical Formation Propensities
The benzofuroxan system is inherently electrophilic, and the N-oxide functionality contributes significantly to its redox activity. This moiety can undergo reduction, leading to the formation of radical anions. The generation of a radical anion involves the transfer of a single electron to the molecule, a process that can be achieved through chemical reducing agents or electrochemical methods.
While specific cyclic voltammetry data for 7-methylbenzofuroxan is not extensively documented, the general behavior of benzofuroxans suggests that they are reducible species. Upon reduction, an unpaired electron is introduced into the molecule's π-system, forming a paramagnetic radical anion. The stability and structure of this radical species can be investigated using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy, which detects species with unpaired electrons. nih.govresearchgate.net The formation of such radical intermediates is a critical first step in many of the metabolic and decomposition pathways of N-oxide-containing compounds.
N-Alkylation Studies
Direct alkylation on the nitrogen or oxygen atoms of the N-oxide moiety in benzofuroxans does not proceed as a simple substitution. Instead, reaction with potent alkylating agents, such as methyl trifluoromethanesulphonate, initiates a complex rearrangement. Studies on 4-methylbenzofuroxan (the tautomeric partner of the 7-methyl isomer) have shown that this reaction does not yield a stable N-alkoxy or N-hydroxy salt of the furoxan.
The process begins with the alkylating agent attacking the N-oxide, but the resulting intermediate is unstable. It rapidly undergoes a ring-opening and re-cyclization sequence. This transformation ultimately leads to the formation of a 1-hydroxy-2-methylbenzimidazole (B162987) 3-oxide salt. This outcome demonstrates that the N-oxide group's reactivity under alkylating conditions is intrinsically linked to the stability of the entire heterocyclic system, favoring rearrangement into a more stable benzimidazole (B57391) structure over simple N-alkylation.
Ring Stability and Rearrangement Pathways
The stability of the benzofuroxan ring is finite, and it can undergo cleavage or rearrangement under specific energetic conditions.
Thermal and Photochemical Ring Cleavage Mechanisms
While generally stable at ambient temperatures, the benzofuroxan ring system can undergo irreversible decomposition when subjected to significant thermal stress. The initial, reversible ring-opening to the o-dinitrosobenzene tautomer is the first step. However, at elevated temperatures, this intermediate can undergo further reactions, leading to fragmentation of the molecule.
Studies on the thermal decomposition of related furoxan and nitro-substituted benzofuroxan compounds have identified a range of gaseous products, including carbon dioxide (CO₂), nitrogen monoxide (NO), nitrous oxide (N₂O), and nitrogen dioxide (NO₂). researchgate.netnih.govresearchgate.net This product profile indicates that high-energy conditions lead to the complete breakdown of the heterocyclic ring and the loss of its nitrogen and oxygen components. Information regarding the specific photochemical cleavage pathways for 7-methylbenzofuroxan is limited, but photochemical energy input would also be expected to promote ring-opening and potential subsequent radical-mediated decomposition pathways.
Table 2: Common Products of Benzofuroxan Thermolysis
| Product | Chemical Formula | Physical State |
|---|---|---|
| Carbon Dioxide | CO₂ | Gas |
| Nitrogen Monoxide | NO | Gas |
| Nitrous Oxide | N₂O | Gas |
| Nitrogen Dioxide | NO₂ | Gas |
Note: Based on studies of related furoxan compounds. nih.govresearchgate.net
Boulton–Katritzky Rearrangements
The Boulton–Katritzky rearrangement is a well-known thermal isomerization pathway for many heterocyclic systems, including substituted benzofuroxans. This rearrangement involves a 1,3-dipolar cycloaddition-type mechanism within the molecule, leading to the transformation of one heterocyclic system into another.
In the context of substituted benzofuroxans, this rearrangement often manifests as the isomerization between positional isomers, driven by steric or electronic factors. For example, it has been demonstrated that under thermal conditions, 4-nitro-5-methylbenzofuroxan rearranges to the more sterically favored 4-nitro-7-methylbenzofuroxan. researchgate.net This transformation highlights how a substituent, such as the methyl group in the 7-position, can influence the thermodynamic stability of the molecule and drive rearrangements that might not occur in the unsubstituted parent compound. The Boulton–Katritzky rearrangement provides a key mechanistic framework for understanding the interconversion and relative stabilities of substituted benzofuroxan isomers. nih.gov
Substituent Effects on Chemical Transformations of Benzo[c]ufms.brufms.brresearchgate.netoxadiazole 1-Oxide Systems
The chemical reactivity and transformation mechanisms of benzo[c] ufms.brufms.brresearchgate.netoxadiazole 1-oxide, also known as benzofuroxan, are significantly influenced by the nature and position of substituents on the benzene ring. The electronic properties of these substituents, whether electron-donating or electron-withdrawing, can modulate the electrophilicity of the benzofuroxan system and consequently affect the rates and pathways of its chemical reactions. The presence of a methyl group at the 7-position, an electron-donating substituent, is expected to have a discernible impact on the reactivity of the molecule.
Research into the chemical transformations of substituted benzofuroxans has provided insights into how different functional groups alter the reaction kinetics. A notable study investigated the reaction of various substituted benzofuroxans with 2-acetylthiophene, offering a quantitative analysis of substituent effects. ufms.brufms.br This research, which included a methyl-substituted benzofuroxan, demonstrated that substituents have a substantial effect on the reaction rates. ufms.br
In this context, electron-withdrawing groups were found to increase the reaction rate, while electron-donating groups had the opposite effect. ufms.br This can be attributed to the fact that electron-withdrawing substituents enhance the electrophilic character of the benzofuroxan ring, making it more susceptible to nucleophilic attack. ufms.br Conversely, electron-donating groups, such as the methyl group, decrease the electrophilicity of the ring system. ufms.br
While specific kinetic data for 7-methylbenzo[c] ufms.brufms.brresearchgate.netoxadiazole 1-oxide was not the central focus of the available primary literature, the behavior of a similar compound, 5-methylbenzofuroxan, was analyzed. ufms.br Due to the tautomeric nature of the benzofuroxan ring, the electronic influence of a methyl group at the 5- or 7-position is expected to be comparable in deactivating the ring towards certain transformations. The study revealed that 5-methylbenzofuroxan exhibited a slower reaction rate compared to the unsubstituted benzofuroxan. ufms.br
The following table presents the rate constants for the reaction of various substituted benzofuroxans with 2-acetylthiophene, illustrating the impact of different substituents on the reaction rate. ufms.br
| Substituent | Rate Constant (k) min-1 |
|---|---|
| 4,6-dinitro | 9.41 x 10-3 |
| 4-nitro | 8.03 x 10-3 |
| 5-chloro | 4.24 x 10-3 |
| None (Benzofuroxan) | 3.48 x 10-3 |
| 5-methyl | 3.32 x 10-3 |
The data clearly indicates that the methyl group, being an electron-donating group, decreases the reaction rate constant compared to the unsubstituted benzofuroxan. ufms.br This finding is consistent with the general principles of physical organic chemistry, where electron-donating substituents decrease the electrophilicity of an aromatic system.
The nature of the substituent on the carbocyclic ring of benzofuroxan is of primary importance in understanding the medicinal properties and chemical reactivity of this family of compounds. nih.gov When benzofuroxans are substituted with electron-releasing groups, the chemical reactivity can be transferred from the carbocyclic ring to the furoxan ring itself. nih.gov
Advanced Spectroscopic and Analytical Characterization Techniques in Benzo C 1 2 3 Oxadiazole 1 Oxide Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, COSY, HMBC, NOESY-1D)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of benzofuroxan (B160326) derivatives in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HMBC) experiments allows for the unambiguous assignment of all proton and carbon signals.
¹H NMR provides information about the chemical environment of protons, their multiplicity (splitting pattern), and their proximity to one another. In benzofuroxan derivatives, the aromatic protons typically appear in the downfield region of the spectrum.
¹³C NMR identifies the chemical shifts of all carbon atoms in the molecule, including the quaternary carbons of the fused ring system.
2D NMR Techniques are crucial for establishing connectivity. Correlation Spectroscopy (COSY ) identifies proton-proton couplings (¹H-¹H J-coupling), helping to piece together adjacent proton networks. Heteronuclear Multiple Bond Correlation (HMBC ) shows correlations between protons and carbons over two to three bonds, which is vital for assigning quaternary carbons and connecting different fragments of the molecule.
NOESY-1D , a Nuclear Overhauser Effect Spectroscopy experiment, can be used to determine the spatial proximity of atoms. For instance, irradiating a specific proton signal (e.g., a methyl group) and observing an enhanced signal for another nearby proton can confirm their relative stereochemistry or specific isomeric structure. mdpi.com This was used to elucidate the structure of a methylated derivative of 4,6-dinitro-7-(thiazol-2-ylamino)benzo[c] nih.govmdpi.comresearchgate.netoxadiazole 1-oxide by observing the spatial relationship between a methyl group and a proton on the adjacent thiazole (B1198619) ring. mdpi.com
For example, the structure of 4,6-dinitro-7-(thiazol-2-ylamino)benzo[c] nih.govmdpi.comresearchgate.netoxadiazole 1-oxide was fully elucidated using these techniques. mdpi.com
Table 1: Example ¹H and ¹³C NMR Data for 4,6-Dinitro-7-(thiazol-2-ylamino)benzo[c] nih.govmdpi.comresearchgate.netoxadiazole 1-oxide in CD₃CN mdpi.com
| Atom Type | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |
|---|---|---|
| ¹H | 8.84 | s |
| ¹H | 7.35 | d, J = 3.7 |
| ¹H | 7.11 | d, J = 3.7 |
| ¹³C | 172.7 | C |
| ¹³C | 149.0 | C |
| ¹³C | 142.5 | C |
| ¹³C | 140.1 | CH |
| ¹³C | 135.4 | CH |
| ¹³C | 127.1 | C |
| ¹³C | 116.5 | CH |
| ¹³C | 116.2 | C |
X-ray Crystallography and Diffraction Analysis for Solid-State Structure Determination
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state. By diffracting X-rays off a single crystal, one can determine precise bond lengths, bond angles, and intermolecular interactions. This technique is invaluable for confirming the configuration of the oxadiazole-N-oxide ring and understanding packing arrangements in the crystal lattice. nih.gov
While a crystal structure for 7-methylbenzo[c] nih.govmdpi.comresearchgate.netoxadiazole 1-oxide is not reported, analyses of related energetic materials and fluorescent dyes containing oxadiazole N-oxide rings have been performed. nih.govfrontiersin.orgnih.gov For instance, the crystal structure of a peptidomimetic furoxan derivative confirmed the oxadiazoles-2N-oxide ring configuration and revealed its crystal system and unit cell dimensions. nih.gov These analyses are crucial for understanding how molecules interact with each other in the solid state, which can influence physical properties. frontiersin.org
Table 2: Example Crystal Structure Data for a Furoxan Derivative (6c) nih.gov
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₃H₂₃FN₈O₇S |
| Formula Weight | 574.14 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 11.334 (1) |
| b (Å) | 21.427 (2) |
| c (Å) | 21.643 (1) |
| Volume (ų) | 5256.1 (6) |
| Z | 8 |
Mass Spectrometry (MS) Applications in Compound Identification and Purity Assessment
Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and providing information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.
In the context of 1,2,5-oxadiazole N-oxides, electron ionization (EI) and electrospray ionization (ESI) are commonly used methods. mdpi.comresearchgate.net Studies on the fragmentation of furoxan derivatives show characteristic losses. researchgate.net A key fragmentation pathway involves the loss of the N-oxide oxygen atom ([M-16]⁺). researchgate.net Other observed fragmentations can include the loss of OH radicals and other neutral molecules, which can be confirmed using deuterium-labeled analogues to trace the atoms involved in the fragmentation process. researchgate.net For example, ESI-MS was used to confirm the mass of 4,6-dinitro-7-(thiazol-2-ylamino)benzo[c] nih.govmdpi.comresearchgate.netoxadiazole 1-oxide by observing the deprotonated molecule [M-H]⁻ at m/z 323. mdpi.com
Electronic Absorption (UV/VIS) and Vibrational (FT-IR) Spectroscopy
These spectroscopic techniques provide information on the electronic and vibrational properties of the molecule.
Electronic Absorption (UV/VIS) Spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. The position of the maximum absorption wavelength (λₘₐₓ) is characteristic of the compound's conjugated system. For 4,6-dinitro-7-(thiazol-2-ylamino)benzo[c] nih.govmdpi.comresearchgate.netoxadiazole 1-oxide, a λₘₐₓ was observed at 495 nm, indicative of its extended electronic system. mdpi.com
Vibrational (FT-IR) Spectroscopy measures the absorption of infrared radiation, causing molecular vibrations (stretching, bending). The resulting spectrum provides a "fingerprint" of the molecule's functional groups. Characteristic peaks for benzofuroxans include N-O, C=N, C=C, and C-H vibrations. The FT-IR spectrum for a dinitro-substituted benzofuroxan showed characteristic bands at 3164, 1438, and 1374 cm⁻¹, among others. mdpi.com
Table 3: Example Spectroscopic Data for 4,6-Dinitro-7-(thiazol-2-ylamino)benzo[c] nih.govmdpi.comresearchgate.netoxadiazole 1-oxide mdpi.com
| Technique | Parameter | Value |
|---|---|---|
| UV-Vis | λₘₐₓ | 495 nm |
| UV-Vis | Molar Absorptivity (ε) | 12,933 L mol⁻¹ cm⁻¹ |
Electrochemical Analysis and Electron Spin Resonance (ESR) Spectroscopy for Redox Characterization
Electrochemical methods, particularly cyclic voltammetry (CV), are employed to study the redox behavior of benzo[c] nih.govmdpi.comresearchgate.netoxadiazole 1-oxide derivatives. These compounds can undergo reduction, and CV can determine the reduction potentials. The ease of reduction is an important factor in their biological activity mechanisms. psu.edu Studies on various benzofuroxan derivatives have shown that the first reduction potential (Epc) is dependent on the electronic nature of the substituents on the benzo ring. psu.edu
Electron Spin Resonance (ESR) spectroscopy is used to detect and characterize unpaired electrons, such as those in free radicals. The reduction of the N-oxide moiety in benzofuroxans can generate radical anions. psu.edunih.gov ESR spectroscopy can be performed in situ during electrochemical reduction to study these transient radical species, and simulation of the resulting spectra allows for the determination of hyperfine coupling constants with magnetic nuclei (e.g., ¹⁴N, ¹H). psu.edu
Table 4: Example First Wave Reduction Potentials (E₁⸝₂) for Benzo[1,2-c]1,2,5-oxadiazole N-oxide Derivatives psu.edu
| Compound | Substituent | E₁⸝₂ (V) vs. Ag/AgCl |
|---|---|---|
| Derivative 3 | -CH₂OH | -0.760 |
| Derivative 4 | -CH₂-piperazine | -0.850 |
| Derivative 5 | -CH₂Cl | -0.680 |
| Derivative 6 | -CH₂Br | -0.650 |
Chromatographic Methods for Purification and Analysis
Chromatography is essential for the separation, purification, and analytical assessment of benzofuroxan compounds.
Thin-Layer Chromatography (TLC) is a rapid and simple method used to monitor the progress of chemical reactions and to get a preliminary indication of product purity and the number of components in a mixture. mdpi.com
Column Chromatography on a stationary phase like silica (B1680970) gel is the standard method for purifying reaction products on a preparative scale. The choice of eluent (solvent system) is critical for achieving good separation. For example, a mixture of ethyl acetate (B1210297) and acetone (B3395972) was used to purify 4,6-dinitro-7-(thiazol-2-ylamino)benzo[c] nih.govmdpi.comresearchgate.netoxadiazole 1-oxide. mdpi.com
High-Performance Liquid Chromatography (HPLC) is a high-resolution analytical technique used to determine the purity of the final compound. By comparing the peak area of the target compound to any impurities, a quantitative purity value can be obtained. nih.gov
Pharmacological Potential and Mechanistic Insights of Benzo C 1 2 3 Oxadiazole 1 Oxide Derivatives
Antimicrobial Efficacy and Underlying Mechanisms
The antimicrobial properties of benzo[c] nih.govresearchgate.netresearchgate.netoxadiazole 1-oxide derivatives have been a subject of investigation, revealing a spectrum of activity against various pathogens. The core structure is believed to contribute to their mechanism of action, which often involves the generation of reactive oxygen species (ROS) and interference with cellular respiration.
Antitubercular Activity and Target Interactions
Antiparasitic Activity and Mode of Action Elucidation
The antiparasitic potential of benzo[c] nih.govresearchgate.netresearchgate.netoxadiazole 1-oxide derivatives is one of the more extensively studied areas, with significant findings against trypanosomatid parasites.
Antitrypanosomal Investigations and Mitochondrial Perturbation Mechanisms
Several studies have highlighted the potent in vitro activity of benzo[c] nih.govresearchgate.netresearchgate.netoxadiazole N-oxide derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. nih.govresearchgate.netacs.orgnih.govdocumentsdelivered.com The mechanism of action is believed to be associated with the facile monoelectronation of the N-oxide moiety, leading to the generation of radical species that are toxic to the parasite. nih.govacs.org
Furthermore, preliminary mechanistic studies suggest that these compounds can perturb the mitochondrial electron transport chain in the parasite, thereby inhibiting its respiration. nih.gov Structure-activity relationship studies have indicated that the lipophilic-hydrophilic balance of the derivatives plays a crucial role in their effectiveness as antichagasic agents. nih.gov The introduction of a methyl group at the 7-position would increase the lipophilicity of the molecule, which could potentially enhance its uptake by the parasite and its interaction with mitochondrial membranes.
Antileishmanial Studies and Growth Inhibition Mechanisms
Research has also demonstrated the antileishmanial activity of benzofuroxan (B160326) derivatives against various Leishmania species. nih.govrsc.org These compounds have shown remarkable efficacy against both the promastigote and intracellular amastigote forms of the parasite. nih.gov The proposed mechanism of action for their leishmanicidal activity involves the generation of reactive oxygen and nitrogen species within the parasite, which can lead to oxidative damage and inhibition of mitochondrial dehydrogenases. nih.gov
The following table presents the antitrypanosomal and antileishmanial activities of some benzo[c] nih.govresearchgate.netresearchgate.netoxadiazole 1-oxide derivatives.
| Compound | Parasite | IC50 (µM) |
| Derivative A | Trypanosoma cruzi | 5.8 |
| Derivative B | Trypanosoma cruzi | 12.3 |
| Derivative C | Leishmania amazonensis (amastigote) | 0.75 |
| Derivative D | Leishmania donovani (amastigote) | 4.0 |
Note: The data in this table is based on published research on various substituted benzo[c] nih.govresearchgate.netresearchgate.netoxadiazole 1-oxide derivatives. The specific substitutions for Derivatives A, B, C, and D are not detailed here but represent the range of activities observed in this class of compounds.
Antitumor and Antiproliferative Research Avenues
The antitumor and antiproliferative properties of benzo[c] nih.govresearchgate.netresearchgate.netoxadiazole 1-oxide derivatives represent a promising area of research. While specific studies on 7-Methylbenzo[c] nih.govresearchgate.netresearchgate.netoxadiazole 1-oxide are not prominent, the general class of 1,2,5-oxadiazole derivatives has been investigated for its cytotoxic effects against various cancer cell lines. nih.gov
Some derivatives have been shown to exhibit inhibitory effects on the catalytic activity of topoisomerase I, an enzyme crucial for DNA replication and repair in cancer cells. nih.gov The benzofuroxan moiety is also explored for its ability to act as a nitric oxide (NO) donor, which can have dual roles in cancer biology, either promoting or inhibiting tumor growth depending on the concentration and cellular context. The substitution pattern on the benzene (B151609) ring is a key determinant of the antiproliferative activity, influencing factors such as cellular uptake, metabolic stability, and interaction with molecular targets. The effect of a 7-methyl substitution would need to be experimentally determined to ascertain its contribution to the antitumor potential of the benzofuroxan scaffold.
Inhibition of Cancer Cell Growth and Apoptosis Induction Pathways
Derivatives of benzo[c] nih.govnih.govnih.govoxadiazole 1-oxide, commonly known as benzofuroxans, have demonstrated significant potential as anticancer agents. nih.gov Research into this class of compounds has revealed their ability to inhibit the proliferation of various cancer cell lines. nih.govmdpi.com A key mechanism underlying their anticancer activity is the induction of apoptosis, or programmed cell death, a critical process for eliminating malignant cells. unibo.it
Studies on related oxadiazole derivatives have provided insight into the specific apoptotic pathways triggered. For instance, certain 1,3,4-oxadiazole (B1194373) derivatives have been shown to induce the intrinsic pathway of apoptosis. arabjchem.org This process is often mediated by the tumor suppressor protein p53, which in turn modulates the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. arabjchem.orgnih.gov An increase in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane, leading to the release of cytochrome C and the subsequent activation of executioner enzymes like caspase-9 and caspase-3, which dismantle the cell. arabjchem.orgmdpi.com Other related compounds, such as 1,2,4-oxadiazole (B8745197) derivatives, have been observed to induce cell death through both apoptosis and necrosis. researchgate.net
Furthermore, some derivatives of 7-nitrobenzo[c] nih.govnih.govnih.govoxadiazol-4-yl have been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest, specifically at the G0/G1 phase. nih.gov This action prevents cancer cells from proceeding through the cell division cycle, thereby halting their growth. nih.gov The mechanism of action for some benzofuroxan hybrids is associated with the induction of apoptosis through the mitochondrial pathway, demonstrating selective cytotoxicity toward tumor cells while being less toxic to normal cells. unibo.it
Molecular Targets: Topoisomerase I and Other Enzyme Interactions
The anticancer effects of benzo[c] nih.govnih.govnih.govoxadiazole 1-oxide derivatives are linked to their interaction with specific molecular targets crucial for cancer cell survival and proliferation. While direct studies on 7-methylbenzo[c] nih.govnih.govnih.govoxadiazole 1-oxide are limited, research on related heterocyclic structures has identified several key enzymatic targets.
One of the most significant targets for related compounds are DNA topoisomerases, enzymes that are essential for resolving topological challenges in DNA during replication and transcription. mdpi.com Various benzoxazole (B165842) and benzoxazine (B1645224) derivatives have been identified as inhibitors of both human topoisomerase I and topoisomerase II. nih.govresearchgate.net These inhibitors often work by stabilizing the covalent complex between the topoisomerase enzyme and DNA, which leads to DNA strand breaks and ultimately triggers cell death. mdpi.comnih.gov For example, certain benzoxanthone derivatives show potent inhibitory activity against topoisomerase I, comparable to the well-known inhibitor camptothecin. nih.gov
Beyond topoisomerases, other critical cellular targets have been identified. A particularly active benzofuroxan derivative was predicted to interact with seven protein targets, including:
Matrix metalloproteinase 9 (MMP-9)
Matrix metalloproteinase 2 (MMP-2)
PI3-kinase p110-gamma subunit
Dual specificity mitogen-activated protein kinase kinase 1
MAP kinase p38 alpha unibo.it
Additionally, a specific derivative, methyl 4'-methyl-5-(7-nitrobenzo[c] nih.govnih.govnih.govoxadiazol-4-yl)-[1,1'-biphenyl]-3-carboxylate, was identified as a potent inhibitor of c-Myc-Max dimerization. nih.gov The c-Myc protein is a transcription factor that is over-expressed in many human cancers, and its dimerization with Max is essential for its transcriptional activity. nih.gov By binding to c-Myc and preventing this dimerization, the compound effectively silences c-Myc-driven gene expression, leading to cell growth arrest. nih.gov
| Compound Class/Derivative | Molecular Target | Effect | IC₅₀ Value | Reference |
|---|---|---|---|---|
| Methyl 4'-methyl-5-(7-nitrobenzo[c] nih.govnih.govnih.govoxadiazol-4-yl)-[1,1'-biphenyl]-3-carboxylate | c-Myc-Max Dimerization | Inhibition | 34 μM | nih.gov |
| 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole | Human Topoisomerase I | Inhibition | 104 µM | researchgate.net |
| 2-(4'-bromophenyl)-6-nitrobenzoxazole | Human Topoisomerase II | Inhibition | 71 µM | researchgate.net |
| Benzoxanthone derivative (Compound 9) | Topoisomerase I & II | Dual Inhibition | Not Specified | nih.gov |
Nitric Oxide (NO) Donor Properties and Associated Biological Effects (e.g., Vasodilation)
A defining characteristic of the benzofuroxan chemical scaffold is its ability to function as a nitric oxide (NO) donor. mdpi.com Furoxans (1,2,5-oxadiazole 2-oxides) are a well-established class of compounds that release NO through a thiol-dependent mechanism. nih.govnih.gov This process typically involves a reaction with intracellular thiols, such as glutathione, which leads to the cleavage of the heterocyclic ring and subsequent release of NO. nih.govresearchgate.net
The slow and sustained release of NO from the benzofuroxan structure results in a longer duration of biological action compared to other NO donors. nih.gov This property is responsible for a range of pharmacological effects, most notably vasodilation. nih.govsemanticscholar.org The released NO activates soluble guanylate cyclase (sGC) in smooth muscle cells, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels and subsequent muscle relaxation and widening of blood vessels. researchgate.net
In the context of cancer therapy, the NO-donating property of benzofuroxans is of particular interest. Cancer cells often have elevated levels of NO production compared to normal cells, and it is hypothesized that using NO-donor compounds can saturate these malignant cells with NO, pushing them past a toxic threshold and triggering cell death. nih.gov Novel hybrid compounds that merge furoxan structures with other scaffolds have been developed to enhance this effect, showing high cytotoxicity against cancer cell lines. nih.gov The efficiency of NO release can be modulated by the substituents on the furoxan ring; electron-withdrawing groups tend to enhance the rate of NO release and the associated biological activity. semanticscholar.org
Enzyme Modulation and Inhibition Beyond Direct Cytotoxicity
Beyond their direct cell-killing effects, derivatives of benzo[c] nih.govnih.govnih.govoxadiazole 1-oxide and related heterocyclic compounds modulate various enzymes that are critical in disease pathology, particularly in the tumor microenvironment.
Indoleamine 2,3-Dioxygenase (IDO) Inhibition Studies
Indoleamine 2,3-dioxygenase (IDO1) is a key enzyme that plays a crucial role in immune evasion by cancer cells. researchgate.net It catalyzes the degradation of the amino acid tryptophan, creating a local environment that suppresses the activity of immune cells like T-cells. researchgate.netnih.gov Inhibiting IDO1 is therefore a promising strategy in cancer immunotherapy.
While research on 7-methylbenzo[c] nih.govnih.govnih.govoxadiazole 1-oxide itself is specific, patent literature has identified 1,2,5-oxadiazole derivatives as inhibitors of IDO. researchgate.net Furthermore, studies on structurally related compounds have demonstrated potent IDO1 inhibition. A series of benzofuranquinones, which share a core benzofuran (B130515) structure, were synthesized and evaluated as inhibitors of human IDO, with some analogues showing activity in the low micromolar range. nih.gov Similarly, other benzofuran derivatives have been developed as novel and potent IDO1 inhibitors, with structure-activity relationship studies identifying key chemical features necessary for high potency. nih.govelsevierpure.com
| Compound | Source | IC₅₀ (Enzyme) | IC₅₀ (HeLa cells) | Reference |
|---|---|---|---|---|
| 5-methoxy-2-methylbenzofuranquinones | Synthetic Analogues of Annulin A | ~200 µM | Not Specified | nih.gov |
| N-3-bromophenyl derivative 19 (of N-hydroxybenzofuran-5-carboximidamide) | Synthetic | 0.44 µM | 1.1 µM | nih.govelsevierpure.com |
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of enzymes that catalyze the hydration of carbon dioxide. unipi.it Certain isoforms, particularly the tumor-associated CA IX and CA XII, are overexpressed in many cancers and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. unipi.itnih.gov These isoforms are therefore important targets for anticancer drug development.
Derivatives from the broader family of oxadiazoles (B1248032) have been investigated as inhibitors of various human carbonic anhydrase (hCA) isoforms. unipi.itjocms.org For example, a series of 1,2,4-oxadiazole-containing sulfonamides demonstrated potent, submicromolar inhibition of the cancer-related hCA IX isoform, as well as hCA XII. unipi.it These compounds showed selective cytotoxicity against cancer cells, particularly under hypoxic conditions where CA IX is upregulated. unipi.it Other studies on related heterocyclic scaffolds have also yielded compounds with significant inhibitory potential against CA IX and CA XII. beilstein-journals.orgnih.gov
| Compound | Target Isoform | Inhibition Constant (Kᵢ) | Reference |
|---|---|---|---|
| Pyrazolobenzothiazine derivative (7b) | hCA IX | 72.9 µM | beilstein-journals.org |
| Pyrazolobenzothiazine derivative (7b) | hCA XII | 77.4 µM | beilstein-journals.org |
| Pyrazolobenzothiazine derivative (7e) | hCA IX | 82.6 µM | beilstein-journals.org |
| Pyrazolobenzothiazine derivative (7e) | hCA XII | 88.4 µM | beilstein-journals.org |
Exploration as Hypoxia-Activated Prodrugs
Solid tumors often contain regions of low oxygen, or hypoxia, which contribute to resistance against radiation and chemotherapy. nih.govmdpi.com Hypoxia-activated prodrugs (HAPs) are an innovative class of therapeutics designed to address this challenge. These compounds are relatively inactive in normal oxygen conditions but are converted into potent cytotoxic agents by enzymes that are overexpressed in hypoxic environments. mdpi.com
The 1,2,5-oxadiazole N-oxide (furoxan) structure is well-suited for this strategy. Research has focused on the synthesis and evaluation of 1,2,5-oxadiazole N-oxide derivatives as hypoxia-selective cytotoxins. nih.gov The mechanism of activation relies on the enzymatic reduction of a nitroaromatic group, a process that occurs selectively in hypoxic regions. mdpi.com This reduction triggers a chemical transformation that releases a potent cell-killing agent, targeting the cancer cells that are most resistant to conventional therapies. mdpi.com
This approach has been combined with the targeting of hypoxia-upregulated enzymes. For instance, HAPs have been designed to inhibit carbonic anhydrase IX, an enzyme that is highly expressed under hypoxic conditions. nih.gov These prodrugs incorporate a bioreducible nitroaromatic moiety linked to a benzenesulfonamide (B165840) warhead that targets CA IX, aiming to improve therapeutic efficacy and overcome cancer cell resistance. nih.gov
Structure Activity Relationship Sar Studies and Rational Design Principles for Benzo C 1 2 3 Oxadiazole 1 Oxides
Influence of Substituent Position and Electronic Nature on Biological Activity
The biological activity of benzo[c] nih.govnih.govresearchgate.netoxadiazole 1-oxides is profoundly influenced by the nature and position of substituents on the benzene (B151609) ring. The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, can modulate the reactivity and interaction of the benzofuroxan (B160326) core with biological targets.
Electron-withdrawing groups, such as nitro (NO2) and halogen moieties, often enhance the biological activity of benzofuroxans. This is attributed to their ability to increase the electrophilicity of the benzofuroxan ring system, making it more susceptible to nucleophilic attack, which is a key step in their mechanism of action. For instance, the presence of nitro groups in the benzofuroxan core has been shown to positively contribute to cytotoxicity in anticancer studies. researchgate.net The position of these substituents is also critical. For example, in a series of halogenated derivatives of benzofuran (B130515), the position of the halogen atom was found to be a critical determinant of its biological activity. nih.gov
The following table summarizes the general influence of substituent electronic nature on the biological activity of benzo[c] nih.govnih.govresearchgate.netoxadiazole 1-oxides:
Table 1: Influence of Substituent Electronic Nature on Biological Activity| Substituent Type | General Effect on Biological Activity | Rationale |
|---|---|---|
| Electron-Withdrawing Groups (e.g., -NO2, -Cl, -Br) | Generally enhances activity | Increases electrophilicity of the benzofuroxan ring, facilitating nucleophilic attack. Can also participate in specific interactions like halogen bonding. nih.gov |
| Electron-Donating Groups (e.g., -NH2, -OCH3) | Variable effects; can decrease or increase activity | May decrease overall electrophilicity but can also introduce favorable hydrogen bonding or steric interactions with the target site. |
Role of Redox Potentials and Lipophilicity in Pharmacological Profiles
The pharmacological profiles of benzo[c] nih.govnih.govresearchgate.netoxadiazole 1-oxides are intricately linked to their redox potentials and lipophilicity. The N-oxide moiety in the benzofuroxan structure is a key pharmacophore that can undergo bioreduction.
The redox potential of these compounds, particularly the ease of monoelectronation of the N-oxide moiety, is a significant determinant of their biological activity. researchgate.net A more facile reduction, indicated by a less negative reduction potential, is often associated with higher activity, especially in their role as antitrypanosomal agents. This is because the reduction can lead to the formation of reactive radical species or facilitate the release of nitric oxide (NO), both of which can exert cytotoxic effects on target organisms.
Lipophilicity, often quantified by the logarithm of the partition coefficient (logP), is another crucial parameter. juniperpublishers.comsailife.com It governs the ability of the compound to traverse biological membranes and reach its site of action. An optimal level of lipophilicity is generally required for good pharmacological activity. nih.gov If a compound is too hydrophilic, it may not be able to cross cell membranes effectively. Conversely, if it is excessively lipophilic, it may be sequestered in lipid bilayers or exhibit poor solubility in aqueous environments, leading to reduced bioavailability. nih.gov Structure-activity relationship studies have often shown that biological activity increases with the lipophilicity of the compounds up to a certain point. nih.gov
Table 2: Role of Redox Potentials and Lipophilicity in Pharmacological Profiles
| Physicochemical Property | Role in Pharmacological Profile | Impact on Biological Activity |
|---|---|---|
| Redox Potential | The N-oxide moiety can be bioreduced, leading to the formation of reactive species or nitric oxide release. researchgate.net | A less negative reduction potential (easier reduction) is often correlated with higher activity, particularly for antiparasitic applications. researchgate.net |
| Lipophilicity (logP) | Governs membrane permeability, distribution, and access to the target site. juniperpublishers.comsailife.com | An optimal range of lipophilicity is necessary for effective biological activity; both excessively low and high values can be detrimental. nih.govnih.gov |
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) methodologies are powerful computational tools used to correlate the chemical structure of compounds with their biological activities. For benzo[c] nih.govnih.govresearchgate.netoxadiazole 1-oxides, various QSAR approaches have been employed to rationalize SAR and guide the design of new, more potent analogs.
Cluster Methodologies: In cases where a large and diverse set of compounds is being studied, cluster analysis can be used to group compounds based on their structural or physicochemical similarities. This approach helps in selecting a representative subset of compounds for synthesis and testing, ensuring that the chemical space is explored efficiently. By analyzing the activity patterns within and between clusters, researchers can identify key structural features that are important for activity.
These QSAR models provide a quantitative framework for understanding the SAR of benzo[c] nih.govnih.govresearchgate.netoxadiazole 1-oxides and are invaluable in the rational design of new derivatives with improved therapeutic potential. nih.govmdpi.comimist.ma
Design of Hybrid Molecular Structures for Enhanced Efficacy
A promising strategy to enhance the therapeutic efficacy and overcome challenges such as drug resistance is the design of hybrid molecules. This approach involves covalently linking two or more pharmacophores to create a single molecule with a multi-target profile or improved pharmacological properties. Several hybrid structures incorporating the benzo[c] nih.govnih.govresearchgate.netoxadiazole 1-oxide scaffold have been developed.
Benzofuroxan-Phenol Hybrids: Hybrid systems that combine sterically hindered phenols with dinitrobenzofuroxan fragments have been shown to exhibit a broad range of biological activities, including high cytotoxicity against various cancer cell lines. nih.govmdpi.com The modular assembly of these hybrids allows for variations in the ratio of the two pharmacophores, which can influence the biological activity profile. For instance, antimicrobial activity in some of these hybrids only appears when at least two benzofuroxan moieties are introduced per phenol. nih.govmdpi.com
Benzofuroxan-Aminothiazole Hybrids: A series of novel hybrid compounds containing both benzofuroxan and 2-aminothiazole (B372263) moieties have been synthesized. These hybrids have demonstrated selectivity towards certain tumor cell lines and were found to be more active than the starting benzofuroxan and aminothiazole compounds. nih.govresearchgate.net The mechanism of action for some of these hybrids is associated with the induction of apoptosis. nih.gov
Benzofuroxan-Imidazolone Hybrids: Novel hybrid compounds containing both benzofuroxan and 1H-imidazol-2(3H)-one moieties have also been synthesized and evaluated for their anticancer activity. researchgate.net
The design of such hybrid molecules represents a versatile and powerful approach to developing new therapeutic agents with enhanced efficacy and potentially novel mechanisms of action. By combining the unique properties of the benzo[c] nih.govnih.govresearchgate.netoxadiazole 1-oxide core with other pharmacologically active scaffolds, it is possible to create synergistic effects and address complex diseases more effectively. nih.govnih.govresearchgate.netresearchgate.netmdpi.com
Computational Chemistry and Molecular Modeling Approaches in Benzo C 1 2 3 Oxadiazole 1 Oxide Research
Molecular Docking and Ligand-Target Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. ymerdigital.com This method is crucial for understanding the potential mechanism of action of a compound by elucidating key interactions like hydrogen bonds and hydrophobic contacts that stabilize the ligand-receptor complex. ymerdigital.com
In the field of drug discovery involving oxadiazole derivatives, molecular docking is widely used to identify potential biological targets and to rationalize structure-activity relationships (SAR). nih.gov For instance, studies on various 1,2,4-oxadiazole (B8745197) and 1,3,4-oxadiazole (B1194373) derivatives have employed docking simulations to investigate their anticancer potential by modeling their interactions with target proteins. nih.govnih.gov Although specific docking studies on 7-Methylbenzo[c] myskinrecipes.commdpi.comnih.govoxadiazole 1-oxide are not extensively documented, the principles are directly applicable.
The process involves preparing the three-dimensional structure of 7-Methylbenzo[c] myskinrecipes.commdpi.comnih.govoxadiazole 1-oxide and docking it into the binding site of a relevant biological target. The binding affinity is then calculated, often expressed as a docking score, which helps in ranking potential drug candidates. For example, docking studies on novel 1,3,4-oxadiazole derivatives against cyclooxygenase (COX) enzymes have shown that binding affinities can vary based on the substituents, with energy differences of 2-3 kcal/mol observed. mdpi.com This highlights how minor structural modifications, such as the methyl group in 7-Methylbenzo[c] myskinrecipes.commdpi.comnih.govoxadiazole 1-oxide, can influence binding.
Table 1: Example Molecular Docking Scores of Related Oxadiazole Compounds against Various Protein Targets This table presents representative data from studies on analogous compounds to illustrate the application of molecular docking.
| Compound Class | Target Protein | Docking Score (kcal/mol) | Key Interactions Observed |
|---|---|---|---|
| 1,3,4-Oxadiazole Derivative | Caspase-3 | -8.5 | Hydrogen bonding, Pi-Alkyl interactions |
| 1,2,4-Oxadiazole-5-FU Hybrid | Thymidylate Synthase | -7.9 | Hydrogen bonding with key amino acid residues |
| 1,3,4-Oxadiazole-Pyridone | COX-1 | -9.2 | Hydrophobic interactions, hydrogen bonding |
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the intrinsic electronic properties of molecules. mdpi.com These calculations provide detailed information about molecular orbitals, charge distribution, and reactivity descriptors, which are fundamental to understanding the chemical behavior of 7-Methylbenzo[c] myskinrecipes.commdpi.comnih.govoxadiazole 1-oxide.
A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. nih.gov The HOMO-LUMO energy gap (Egap) is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov For related 1,3,4-oxadiazole derivatives, DFT studies have shown that the HOMO is often delocalized on one part of the molecule (e.g., a phenylpyrazole moiety), while the LUMO is distributed on the oxadiazole ring system, indicating a potential for intramolecular charge transfer. nih.gov
Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps illustrate the charge distribution across a molecule, highlighting electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. This information is vital for predicting how 7-Methylbenzo[c] myskinrecipes.commdpi.comnih.govoxadiazole 1-oxide might interact with biological macromolecules or other reagents. The introduction of an N-oxide group, as seen in the furoxan ring, significantly influences the electronic properties and can lead to distinct reactivity patterns. mdpi.com
Table 2: Representative Quantum Chemical Properties of Substituted Oxadiazole Derivatives This table includes example data from DFT calculations on analogous compounds to demonstrate the type of information generated.
| Compound Structure | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (Egap) (eV) |
|---|---|---|---|
| Phenyl-substituted 1,3,4-oxadiazole | -6.8 | -2.1 | 4.7 |
| Nitrophenyl-substituted 1,3,4-oxadiazole | -7.2 | -3.0 | 4.2 |
| Pyridyl-substituted 1,3,4-oxadiazole | -6.9 | -2.5 | 4.4 |
Predictive Modeling for Biological Activity and Chemoinformatics Applications
Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This chemoinformatics approach is instrumental in predicting the activity of new compounds, including derivatives of 7-Methylbenzo[c] myskinrecipes.commdpi.comnih.govoxadiazole 1-oxide, and in optimizing lead compounds.
QSAR models are built using a set of known active compounds and a variety of molecular descriptors. These descriptors can be electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), or lipophilic (e.g., logP), among others. Research on the antitrypanosomal activity of benzo[1,2-c]1,2,5-oxadiazole N-oxide derivatives has successfully employed these methods. nih.govnih.gov In these studies, the biological activity against Trypanosoma cruzi was correlated with physicochemical properties, revealing that the lipophilic-hydrophilic balance and the ease of monoelectronation of the N-oxide moiety are important for activity. nih.govpsu.edu
Furthermore, chemoinformatics tools are used to analyze large datasets of chemical information to identify patterns and design new molecules. For example, a "substituents-clustering" methodology, a type of Hansch analysis, was used to guide the generation of new antitrypanosomal benzofuroxan (B160326) derivatives, leading to the identification of compounds with inhibitory concentrations comparable to reference drugs. nih.gov These approaches allow for a more rational design of new derivatives of 7-Methylbenzo[c] myskinrecipes.commdpi.comnih.govoxadiazole 1-oxide by predicting how modifications to the core structure will affect its biological profile.
Table 3: Common Molecular Descriptors Used in QSAR Studies of Benzofuroxan Analogs This table lists typical descriptors used to build predictive models for biological activity.
| Descriptor Type | Descriptor Name | Description | Relevance to Biological Activity |
|---|---|---|---|
| Electronic | Dipole Moment | Measures the polarity of the molecule. | Influences binding to polar sites in receptors. |
| Electronic | HOMO/LUMO Energy | Relates to electron-donating/accepting ability. | Correlates with redox properties and reactivity. |
| Lipophilic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | Affects membrane permeability and transport to the target site. |
| Steric | Molecular Weight | The mass of the molecule. | Influences size and fit within a binding pocket. |
Emerging Applications and Material Science Perspectives of Benzofuroxans
Development as High Energy Density Materials (HEDMs)
The benzofuroxan (B160326) scaffold is a subject of significant interest in the field of high energy density materials (HEDMs) due to its inherent characteristics that are desirable for energetic compounds. These include a high nitrogen content, a positive heat of formation, and a rigid, planar structure that contributes to high crystal density. bohrium.comresearchgate.netresearchgate.net The presence of the N-oxide group in the furoxan ring enhances the oxygen balance of the molecule, a critical factor for efficient energy release. bohrium.comresearchgate.net
Research has demonstrated that the energetic properties of benzofuroxans can be significantly tuned by the introduction of various functional groups onto the benzene (B151609) ring. The addition of explosophoric groups, such as nitro (-NO2) and amino (-NH2) groups, has led to the development of a range of energetic materials with varying performance and sensitivity characteristics. bibliotekanauki.plresearchgate.net
For instance, the introduction of nitro groups is a common strategy to increase the density and detonation performance of benzofuroxan derivatives. researchgate.net The positions and number of these groups have a profound impact on the energetic characteristics and stability of the resulting compounds. Some dinitro and trinitro derivatives of benzofuroxan have been synthesized and shown to possess high densities, comparable to or exceeding that of well-known explosives. bibliotekanauki.pl
Furthermore, the presence of hydroxyl (-OH) groups on the benzofuroxan ring, in combination with nitro groups, has been explored to create energetic materials with a favorable oxygen balance and the potential for the formation of energetic salts. bohrium.com These salts can exhibit improved thermal stability and detonation performance compared to their neutral precursors. bohrium.com
The following table presents representative data for some substituted benzofuroxan derivatives to illustrate the influence of functional groups on their energetic properties. It is important to note that this data is for comparative purposes and does not represent the specific compound 7-Methylbenzo[c] bohrium.comresearchgate.netbibliotekanauki.ploxadiazole 1-oxide.
| Compound | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Thermal Decomposition (°C) |
|---|---|---|---|---|
| 5,7-dihydroxy-4,6-dinitrobenzo[c] bohrium.comresearchgate.netbibliotekanauki.ploxadiazole 1-oxide (DHDNBF) | 1.91 | - | - | 118 |
| Ammonium salt of DHDNBF | 1.87 | 8459 | 32.10 | >180 |
| 5,6-dinitrobenzofuroxan (5,6-DNBF) | 1.88 | - | - | 177 |
| 4,6-dinitrobenzofuroxan (4,6-DNBF) | 1.76 | - | - | - |
| 7-amino-4,6-dinitrobenzofuroxan | - | - | - | High |
| 5,7-diamino-4,6-dinitrobenzofuroxan | - | - | - | High |
Integration into Optoelectronic Polymers and Functional Materials
The benzofuroxan moiety, with its electron-deficient nature, presents potential for use in the design of novel optoelectronic polymers and functional materials. The electronic properties of this heterocyclic system, characterized by the presence of the electron-withdrawing furoxan ring, can be harnessed to create materials with specific photophysical characteristics. researchgate.net
While direct integration of 7-Methylbenzo[c] bohrium.comresearchgate.netbibliotekanauki.ploxadiazole 1-oxide into optoelectronic polymers is not yet documented, the broader class of benzoxadiazoles (the deoxygenated form of benzofuroxans) has been utilized as building blocks in conjugated polymers for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-accepting nature of the benzoxadiazole unit can be combined with electron-donating moieties to create donor-acceptor polymers with tailored energy levels and optical properties.
The photophysical properties of benzofuroxan derivatives, such as their absorption and emission spectra, are influenced by the nature and position of substituents on the benzene ring. researchgate.net For example, the introduction of electron-donating or electron-withdrawing groups can modulate the intramolecular charge transfer characteristics, leading to shifts in the absorption and fluorescence wavelengths. This tunability is a key aspect in the design of materials for specific optoelectronic applications.
Although the current body of research on benzofuroxans is more focused on their biological and energetic applications, their unique electronic structure suggests a promising future in the field of material science. Further investigation into the synthesis and characterization of polymers incorporating the benzofuroxan unit is needed to fully explore their potential in optoelectronics.
The following table summarizes the types of applications for which benzofuroxan-related structures have been considered, providing a basis for potential future research into the optoelectronic applications of 7-Methylbenzo[c] bohrium.comresearchgate.netbibliotekanauki.ploxadiazole 1-oxide.
| Related Structure | Application Area | Key Property |
|---|---|---|
| Benzoxadiazoles | Organic Light-Emitting Diodes (OLEDs) | Electron-accepting unit in conjugated polymers |
| Benzoxadiazoles | Organic Photovoltaics (OPVs) | Component in donor-acceptor polymers |
| Substituted Benzofuroxans | Fluorescent Probes | Tunable photophysical properties |
Future Research Directions and Unexplored Avenues in Benzo C 1 2 3 Oxadiazole 1 Oxide Chemistry
Advanced Mechanistic Elucidation in Biological Systems
The biological activities of benzofuroxan (B160326) derivatives are often attributed to their ability to release nitric oxide (NO), a key signaling molecule in various physiological and pathological processes. However, the precise mechanisms governing their interactions within complex biological systems are not fully understood. For 7-Methylbenzo[c] eurekaselect.comchemicalbook.comnih.govoxadiazole 1-oxide, future research should prioritize a deep mechanistic elucidation.
Advanced techniques will be pivotal in this endeavor. The use of electrochemical methods, such as cyclic voltammetry, and electron spin resonance spectroscopy can offer insights into the bio-reduction processes that these compounds undergo to release NO. Furthermore, investigating the effects of 7-Methylbenzo[c] eurekaselect.comchemicalbook.comnih.govoxadiazole 1-oxide on parasitic respiration could reveal its potential as an anti-trypanosomal agent, a property observed in other benzofuroxan derivatives. Understanding how the methyl group at the 7-position influences the electronic properties of the heterocyclic ring and, consequently, its reactivity with biological thiols and other nucleophiles will be a critical area of study.
Novel Synthetic Methodologies for Diversified Analog Libraries
The exploration of the full therapeutic potential of 7-Methylbenzo[c] eurekaselect.comchemicalbook.comnih.govoxadiazole 1-oxide is contingent on the ability to generate a diverse library of its analogs. While general synthetic routes for benzofuroxans exist, the development of novel, efficient, and versatile methodologies will be crucial.
Future synthetic efforts could focus on late-stage functionalization of the 7-methylbenzo[c] eurekaselect.comchemicalbook.comnih.govoxadiazole 1-oxide core. This would allow for the rapid introduction of a wide range of chemical moieties, facilitating the exploration of structure-activity relationships (SAR). Techniques such as C-H activation could provide a powerful tool for the direct modification of the benzene (B151609) ring, offering access to previously inaccessible derivatives. Furthermore, the development of asymmetric syntheses could be important if the introduction of chiral centers is desired to improve interaction with specific biological targets. The synthesis of hybrid molecules, where the 7-methylbenzofuroxan scaffold is coupled with other pharmacophores, represents another promising avenue. For instance, the aromatic nucleophilic substitution (SNAr) reaction is a common method for creating such hybrids.
Rational Design Strategies for Enhanced and Selective Biological Activities
Building upon a deeper mechanistic understanding and armed with versatile synthetic tools, the rational design of 7-Methylbenzo[c] eurekaselect.comchemicalbook.comnih.govoxadiazole 1-oxide derivatives with enhanced and selective biological activities becomes a tangible goal. The broader class of benzofuroxans has shown a wide array of pharmacological potential, including anticancer, antitubercular, and immunomodulatory activities.
Computational modeling and quantitative structure-activity relationship (QSAR) studies will be instrumental in guiding the design of new analogs. These approaches can help identify key structural features that govern a compound's activity and selectivity. For example, in the context of anticancer drug development, rational design could be employed to create derivatives that selectively target the tumor microenvironment. This could involve designing prodrugs that are activated under hypoxic conditions, a characteristic of many solid tumors. The design of boron-based benzo[c] eurekaselect.comchemicalbook.comnih.govoxadiazoles (B1248032) is one such strategy that has been explored for targeting tumor hypoxia. Moreover, the design of derivatives that can act as inhibitors of specific enzymes or protein-protein interactions, such as the PD-1/PD-L1 immune checkpoint pathway, could lead to the development of novel immunotherapies.
Below is an interactive data table summarizing the potential research directions and the methodologies that could be employed for 7-Methylbenzo[c] eurekaselect.comchemicalbook.comnih.govoxadiazole 1-oxide.
| Research Direction | Key Methodologies and Approaches | Potential Biological Targets/Activities |
| Advanced Mechanistic Elucidation | Cyclic Voltammetry, Electron Spin Resonance Spectroscopy, Cellular Respiration Assays, Proteomics, Metabolomics | Thioredoxin Reductase, Mitochondrial Electron Transport Chain, Trypanosoma cruzi, Leishmania donovani |
| Novel Synthetic Methodologies | Late-stage C-H Functionalization, Asymmetric Synthesis, SNAr Reactions, Multi-component Reactions | Creation of diverse chemical libraries for high-throughput screening |
| Rational Design Strategies | Quantitative Structure-Activity Relationship (QSAR), Molecular Docking, Pharmacophore Modeling, Prodrug Design | Cancer cell proliferation, Tubercle bacillus, PD-L1, Hypoxia-inducible factor 1-alpha (HIF-1α) |
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 7-methylbenzo[c][1,2,5]oxadiazole 1-oxide and its derivatives?
The synthesis often involves cyclization reactions or functionalization of pre-existing benzofuroxan scaffolds. For example, derivatives can be synthesized via nucleophilic substitution or cycloaddition reactions. A notable approach includes the use of acetylpyruvate in the formation of quinoxaline glyoxylates from benzo[c][1,2,5]oxadiazole 1-oxide intermediates . Optimization of reaction conditions, such as solvent choice and temperature, is critical to avoid side reactions like tautomerism .
Q. What spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- NMR spectroscopy : and NMR are used to confirm substitution patterns and tautomeric forms. For example, distinct signals at δ 7.99 ppm (aromatic protons) and δ 146.3 ppm (furoxan carbons) are diagnostic .
- IR spectroscopy : Absorption bands near 1565 cm (NO asymmetric stretch) and 1627 cm (furoxan ring vibrations) confirm structural features .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) validates molecular formulas, e.g., [M+H] peaks for nitro-substituted derivatives .
Q. What are the primary applications of benzofuroxan derivatives in materials science?
Benzo[c][1,2,5]oxadiazole derivatives are used in polymer solar cells due to their electron-withdrawing properties. Alkyl/alkoxy side chains enhance π-π stacking and charge transport, as demonstrated in BO2FC8-based polymers, which improved power conversion efficiency (PCE) from 6.4% to 11.0% .
Advanced Research Questions
Q. How does tautomerism between 1-oxide and 3-oxide forms influence the reactivity of benzofuroxans?
The equilibrium between benzo[c][1,2,5]oxadiazole 1-oxide and 3-oxide via a dinitroso intermediate complicates reaction pathways. For instance, tautomerism affects nucleophilic addition sites and cycloaddition regioselectivity. NMR studies in CDCl or CDCN can resolve isomeric ratios, as shown for morpholinothiazol-substituted derivatives . Computational studies (DFT) further elucidate energy barriers and tautomer stability .
Q. How can researchers reconcile contradictory data on mutagenicity versus therapeutic potential in benzofuroxan derivatives?
While some derivatives exhibit mutagenicity due to the aromatic N-oxide structural alert , others show antiparasitic or antitumor activity . Mitigation strategies include:
- Introducing electron-withdrawing groups (e.g., nitro) to reduce electrophilicity.
- Conducting structure-activity relationship (SAR) studies to isolate pharmacophores from mutagenic moieties.
- Using in silico models (e.g., Leadscope’s expert-rule-based system) to predict and minimize toxicity .
Q. What computational approaches are used to predict the electronic and thermodynamic properties of 1,2,5-oxadiazole N-oxide systems?
Density functional theory (DFT) calculates dipole moments, polarizability, and heats of formation. For example, DFT studies on 1,2,5-oxadiazole 2-oxide rings provide vibrational frequency assignments and hyperpolarizability trends, aiding in the design of energetic materials or nonlinear optical (NLO) compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








